p,p'-DDE-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

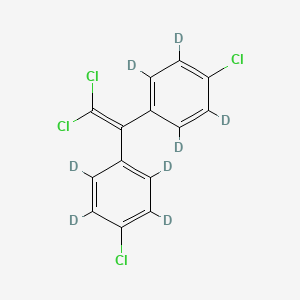

1-chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNVFOCBFJOQAL-PGRXLJNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=C(Cl)Cl)C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

p,p'-DDE-d8: A Technical Guide for Isotope Dilution Mass Spectrometry

This technical guide provides an in-depth overview of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8), a deuterated internal standard, and its critical role in the quantitative analysis of its non-labeled counterpart, p,p'-DDE, using mass spectrometry. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who employ mass spectrometry for precise and accurate quantification of chemical compounds.

Introduction to p,p'-DDE and its Deuterated Analog

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary metabolite of the persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT).[1][2] Due to its chemical stability and lipophilic nature, p,p'-DDE bioaccumulates in the food chain and is frequently detected in environmental and biological samples, including human serum.[3] Its widespread presence and potential adverse health effects necessitate sensitive and accurate methods for its quantification.

This compound is the deuterium-labeled version of p,p'-DDE, where eight hydrogen atoms on the phenyl rings have been replaced with deuterium.[1][4] This isotopic substitution results in a molecule that is chemically identical to p,p'-DDE in its behavior during sample preparation and chromatographic separation but is distinguishable by its higher mass in a mass spectrometer.

The Role of this compound in Mass Spectrometry

In quantitative mass spectrometry, particularly with techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), this compound serves as an ideal internal standard for the analysis of p,p'-DDE. This application is based on the principle of Isotope Dilution Mass Spectrometry (IDMS) , a highly accurate quantification method.

The core utility of this compound lies in its ability to compensate for the loss of the target analyte during sample preparation and for variations in instrument response. Because the labeled standard is added to the sample at the beginning of the analytical process, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the native analyte. By measuring the ratio of the signal from the native analyte (p,p'-DDE) to the signal from the isotopically labeled internal standard (this compound), a highly precise and accurate quantification can be achieved, irrespective of sample-to-sample variations.

Quantitative Data for Mass Spectrometry

Accurate quantification using tandem mass spectrometry relies on the selection of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM). The following tables summarize the key chemical properties and established MRM transitions for both p,p'-DDE and its deuterated internal standard, this compound.

Table 1: Chemical Properties of p,p'-DDE and this compound

| Property | p,p'-DDE | This compound |

| Synonyms | 4,4'-DDE; 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene | 4,4'-DDE-d8; p,p'-Dichlorodiphenyldichloroethylene-d8 |

| CAS Number | 72-55-9 | 93952-19-3 |

| Molecular Formula | C₁₄H₈Cl₄ | C₁₄D₈Cl₄ |

| Molecular Weight | 318.03 g/mol | 326.08 g/mol |

| Exact Mass | 315.93 g/mol | 323.98 g/mol |

Table 2: Exemplary GC-MS/MS Multiple Reaction Monitoring (MRM) Transitions

MRM transitions are instrument-dependent and require optimization. The transitions listed below are examples derived from analytical applications. The transitions for this compound are predicted based on an 8 Dalton mass shift from the corresponding p,p'-DDE ions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| p,p'-DDE | 246.0 | 176.1 | 211.1 |

| 315.8 | 246.0 | - | |

| 246.1 | 176.2 | - | |

| This compound (Predicted) | 254.0 | 184.1 | 219.1 |

| 323.8 | 254.0 | - | |

| 254.1 | 184.2 | - |

-

Precursor Ion: The molecular ion or a major fragment ion of the target analyte selected in the first quadrupole.

-

Product Ion (Quantifier): The most abundant and specific fragment ion used for quantification.

-

Product Ion (Qualifier): A second fragment ion used for confirmation of the analyte's identity.

Experimental Protocol: Quantification of p,p'-DDE in Human Serum

This section outlines a representative protocol for the analysis of p,p'-DDE in human serum using isotope dilution GC-MS/MS. This protocol is a composite of established methodologies and should be validated for specific laboratory conditions.

4.1 Materials and Reagents

-

p,p'-DDE analytical standard

-

This compound internal standard solution (e.g., in isooctane)

-

Hexane, Acetone, Dichloromethane (all pesticide residue grade)

-

Anhydrous Sodium Sulfate

-

Formic Acid

-

Deionized Water

-

Solid Phase Extraction (SPE) Cartridges (e.g., C18)

-

Nitrogen gas for evaporation

4.2 Sample Preparation

-

Sample Collection: Collect 1-2 mL of human serum in a glass vial.

-

Spiking: Add a known amount of the this compound internal standard solution to each serum sample, vortex briefly. This step is critical and should be done before any extraction steps.

-

Protein Precipitation & Denaturation: Add 2 mL of formic acid to the serum, vortex for 1 minute.

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL of a hexane:acetone (1:1, v/v) mixture to the sample.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction process twice more, combining the organic extracts.

-

-

Drying: Pass the combined organic extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the extract to near dryness under a gentle stream of nitrogen at 40°C.

-

Solvent Exchange: Reconstitute the residue in 1 mL of hexane for GC-MS/MS analysis.

4.3 GC-MS/MS Instrumental Analysis

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL injection in splitless mode.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 min.

-

Ramp 1: 25°C/min to 180°C.

-

Ramp 2: 5°C/min to 280°C, hold for 10 min.

-

-

Mass Spectrometer (MS): Triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

MRM Transitions: Monitor the transitions for both p,p'-DDE and this compound as listed in Table 2. Dwell times for each transition should be optimized.

4.4 Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of p,p'-DDE and a constant concentration of the this compound internal standard.

-

Ratio Calculation: For each standard and sample, calculate the peak area ratio of the p,p'-DDE quantifier transition to the this compound quantifier transition.

-

Quantification: Plot the peak area ratio against the concentration of p,p'-DDE for the calibration standards. Use the resulting linear regression equation to calculate the concentration of p,p'-DDE in the unknown samples based on their measured peak area ratios.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of p,p'-DDE using this compound as an internal standard.

References

Technical Guide: p,p'-DDE-d8 - Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis, purity assessment, and relevant biological pathways for the deuterated internal standard, p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8). This document is intended to serve as a valuable resource for researchers utilizing this compound in analytical methodologies.

Certificate of Analysis

A Certificate of Analysis (CoA) for a reference standard like this compound provides critical information about its identity, purity, and quality. While a specific CoA for this compound was not publicly available, the following table summarizes the typical data points and representative values based on a CoA for a similar deuterated pesticide standard, Atrazine-d5. This information is crucial for ensuring the accuracy and reliability of experimental results.

Table 1: Representative Certificate of Analysis for this compound

| Parameter | Specification | Method |

| Identity | ||

| Chemical Name | 1,1'-(2,2-dichloroethenylidene)bis[4-chlorobenzene-d4] | - |

| CAS Number | 93952-19-3 | - |

| Molecular Formula | C₁₄D₈Cl₄ | - |

| Molecular Weight | 326.08 g/mol | Mass Spectrometry |

| Purity | ||

| Chemical Purity | ≥98% | Gas Chromatography (GC) |

| Isotopic Purity (d8) | ≥99 atom % D | Mass Spectrometry (MS) |

| Physical Properties | ||

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in acetone, acetonitrile, methanol | - |

| Residual Solvents | ||

| Acetone | <0.1% | Headspace GC |

| Hexane | <0.05% | Headspace GC |

| Inorganic Impurities | ||

| Heavy Metals (as Pb) | ≤10 ppm | Inductively Coupled Plasma (ICP) |

| Storage and Handling | ||

| Storage Conditions | 2-8°C, protect from light | - |

| Stability | Stable under recommended storage conditions | - |

Experimental Protocols for Purity Assessment

The purity of this compound is typically determined using a combination of analytical techniques to assess both chemical and isotopic purity. The following are detailed methodologies for key experiments.

Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method determines the percentage of this compound relative to any organic impurities.

Objective: To quantify the chemical purity of this compound.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary Column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Reagents and Materials:

-

This compound sample

-

High-purity solvent (e.g., acetone, hexane)

-

Internal Standard (if using for quantification)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in a known volume of a suitable high-purity solvent to prepare a stock solution. Prepare a series of dilutions for calibration if performing quantitative analysis against a certified reference material.

-

GC-MS Parameters:

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 20°C/min to 280°C, hold for 10 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Electron Energy: 70 eV

-

Scan Range: m/z 50-450

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Identify and integrate the peaks of any impurities.

-

Calculate the chemical purity by the area percent method:

-

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

-

-

Isotopic Purity by Mass Spectrometry (MS)

This method determines the isotopic enrichment of deuterium in the this compound molecule.

Objective: To determine the percentage of the d8 isotopologue.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable inlet system (e.g., GC or direct infusion).

Procedure:

-

Sample Introduction: Introduce the this compound sample into the mass spectrometer.

-

Mass Spectral Acquisition: Acquire the mass spectrum in full scan mode, ensuring sufficient resolution to distinguish between the different isotopologues (d0 to d8).

-

Data Analysis:

-

Identify the molecular ion cluster of p,p'-DDE.

-

Measure the ion intensities of the monoisotopic peak of the unlabeled p,p'-DDE (d0) and all its deuterated isotopologues up to d8.

-

Calculate the isotopic purity (atom % D) by comparing the relative abundance of the d8 isotopologue to the sum of all isotopologues.

-

Purity by Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method for determining the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.

Objective: To determine the absolute purity of this compound.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

-

This compound sample

-

Certified internal standard with known purity (e.g., maleic anhydride, dimethyl sulfone)

-

Deuterated NMR solvent (e.g., Chloroform-d, Acetone-d6)

Procedure:

-

Sample Preparation:

-

Accurately weigh a precise amount of the this compound sample.

-

Accurately weigh a precise amount of the certified internal standard.

-

Dissolve both in a known volume of a deuterated solvent in an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Ensure quantitative acquisition parameters are used, including a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) and a 90° pulse angle.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P_standard = Purity of the internal standard

-

-

Biological Pathways and Mechanisms

p,p'-DDE is the primary and most stable metabolite of the insecticide DDT. Understanding its formation and biological effects is crucial for toxicological and environmental research.

Metabolic Pathway of DDT to p,p'-DDE

DDT undergoes dehydrochlorination in biological systems and the environment to form the more persistent p,p'-DDE.

Caption: Metabolic conversion of p,p'-DDT to its persistent metabolite p,p'-DDE.

p,p'-DDE as an Androgen Receptor Antagonist

p,p'-DDE is a known endocrine disruptor that acts as an antagonist to the androgen receptor (AR). This interaction can disrupt normal hormonal signaling.

Caption: Mechanism of p,p'-DDE as an androgen receptor antagonist.

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of p,p'-DDE-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8), a crucial internal standard for quantitative analysis. The guide details the synthetic pathway, experimental protocols, purification methods, and analytical characterization.

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is a persistent metabolite of the insecticide p,p'-dichlorodiphenyltrichloroethane (p,p'-DDT). Due to its prevalence and persistence in the environment, accurate quantification of p,p'-DDE in various matrices is essential for environmental monitoring and toxicological studies. Isotope-labeled internal standards, such as this compound, are indispensable for achieving high accuracy and precision in mass spectrometry-based quantification methods. The eight deuterium atoms on the aromatic rings of this compound make it an ideal internal standard, as it co-elutes with the native analyte but is clearly distinguishable by its mass-to-charge ratio.

This guide outlines the synthesis of this compound, which is achieved through the dehydrohalogenation of its deuterated precursor, p,p'-DDT-d8.

Synthetic Pathway

The synthesis of this compound involves a single-step dehydrohalogenation of p,p'-DDT-d8. This reaction is typically base-catalyzed and proceeds with the elimination of a molecule of hydrogen chloride (HCl) to form a double bond.

Caption: Synthetic pathway for this compound from p,p'-DDT-d8.

Experimental Protocols

The following protocol is adapted from established methods for the dehydrohalogenation of DDT to DDE and is applicable to the synthesis of this compound from commercially available p,p'-DDT-d8.

Materials and Reagents

-

p,p'-DDT-d8 (isotopic purity ≥ 98%)

-

Sodium hydroxide (NaOH)

-

Ethanol (anhydrous)

-

n-Hexane (analytical grade)

-

Silica gel (for column chromatography)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of p,p'-DDT-d8 in anhydrous ethanol.

-

Addition of Base: While stirring, add a solution of sodium hydroxide in ethanol to the reaction mixture. A typical molar ratio of NaOH to p,p'-DDT-d8 is 2:1 to ensure complete reaction.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess base with a dilute acid (e.g., 1 M HCl).

-

Extraction: Transfer the mixture to a separatory funnel and add n-hexane and deionized water. Shake vigorously and allow the layers to separate. Collect the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude this compound is purified by column chromatography on silica gel.

-

Column Preparation: Prepare a silica gel column using n-hexane as the eluent.

-

Loading: Dissolve the crude product in a minimal amount of n-hexane and load it onto the column.

-

Elution: Elute the column with n-hexane. Collect fractions and monitor by TLC.

-

Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to yield the final product as a white crystalline solid.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound. Actual yields and purity may vary depending on the specific reaction conditions and purification efficiency.

| Parameter | Value | Method of Determination |

| Starting Material | ||

| p,p'-DDT-d8 | 1.00 g | Gravimetric |

| Product | ||

| This compound (crude) | ~0.90 g | Gravimetric |

| This compound (purified) | ~0.85 g | Gravimetric |

| Reaction Yield | ~95% | Calculated |

| Isotopic Purity | >99% | Mass Spectrometry |

| Chemical Purity | >98% | NMR Spectroscopy, GC-MS |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the product and to assess its chemical purity. In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons of the non-deuterated analogue will be absent, confirming the high level of deuteration.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to determine the molecular weight and isotopic purity of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, and the isotopic distribution will confirm the presence of eight deuterium atoms. High-resolution mass spectrometry can be used for precise mass determination and confirmation of the elemental composition.[1]

Conclusion

The synthesis of this compound from p,p'-DDT-d8 via base-catalyzed dehydrohalogenation is a straightforward and efficient method for producing this essential internal standard. The detailed protocol and analytical methods provided in this guide will be valuable for researchers and scientists in the fields of environmental analysis, toxicology, and drug development who require high-purity, isotopically labeled standards for their quantitative studies.

References

The Quintessential Guide to p,p'-DDE-d8 as a Surrogate Standard in Environmental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8) as a surrogate standard in the robust analysis of environmental contaminants. In the realm of environmental science and toxicology, achieving accurate and precise quantification of pollutants is paramount. Surrogate standards are the bedrock of reliable analytical methodology, and this compound has emerged as a critical tool for monitoring its non-labeled counterpart, p,p'-DDE, a persistent and bioaccumulative metabolite of the insecticide DDT.

Introduction to Surrogate Standards in Environmental Analysis

In quantitative analytical chemistry, particularly for complex matrices such as soil, water, sediment, and biological tissues, the multi-step process of sample preparation, extraction, and cleanup can lead to variable analyte loss. A surrogate standard is a compound that is chemically similar to the target analyte(s) but is not expected to be present in the environmental sample.[1] It is added to every sample, standard, and blank in a known amount before any extraction or cleanup procedures are performed.[2] The subsequent recovery of the surrogate provides a measure of the efficiency and accuracy of the analytical method for each specific sample, allowing for the correction of analyte concentrations and ensuring the quality and defensibility of the data. Deuterated analogs of target analytes, such as this compound, are ideal surrogates as they exhibit nearly identical physicochemical properties and chromatographic behavior to the native compound, but are distinguishable by mass spectrometry.

Physicochemical Properties of this compound

The properties of this compound are virtually identical to those of p,p'-DDE, with the key difference being a higher molecular weight due to the substitution of eight hydrogen atoms with deuterium. This isotopic labeling makes it an excellent mimic for the native compound during analytical procedures.

| Property | Value | Reference |

| Chemical Name | 1,1'-(2,2-Dichloroethenylidene)bis[4-chlorobenzene-d4] | N/A |

| Synonyms | 4,4'-DDE-d8, p,p'-Dichlorodiphenyldichloroethylene-d8 | N/A |

| CAS Number | 93952-19-3 | N/A |

| Molecular Formula | C₁₄D₈Cl₄ | [3] |

| Molecular Weight | 326.08 g/mol | [3] |

| Appearance | White to off-white solid | General Knowledge |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane, acetone, toluene) | [4] |

| LogP (Octanol-Water Partition Coefficient) | ~6.51 (for p,p'-DDE) |

Experimental Protocols

The following sections outline detailed methodologies for the use of this compound as a surrogate standard in the analysis of environmental samples by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Preparation of Standards

Proper preparation of stock and working solutions is critical for accurate quantification.

-

Primary Stock Solution (e.g., 100 µg/mL):

-

Purchase a certified this compound standard (e.g., 1 mg).

-

Allow the standard to equilibrate to room temperature before opening.

-

Quantitatively transfer the standard to a 10 mL Class A volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent such as isooctane or toluene.

-

Store the stock solution at ≤ 6 °C in the dark.

-

-

Surrogate Spiking Solution (e.g., 1 µg/mL):

-

Perform a serial dilution of the primary stock solution. For example, dilute 100 µL of the 100 µg/mL stock solution to 10 mL with acetone or another appropriate solvent compatible with the sample matrix and extraction method.

-

This working solution is used to spike all samples, blanks, and quality control (QC) samples.

-

-

Calibration Standards:

-

Prepare a series of calibration standards containing the native p,p'-DDE and other target organochlorine pesticides at various concentrations (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Spike each calibration standard with the surrogate spiking solution to achieve a constant concentration of this compound (e.g., 20 ng/mL) in every vial. This allows for the use of isotope dilution quantification.

-

Sample Preparation, Extraction, and Cleanup

The choice of extraction and cleanup method depends on the sample matrix. The following are generalized protocols.

3.2.1 Water Sample Extraction (Liquid-Liquid Extraction - LLE)

-

Measure 1 L of the water sample into a 2 L separatory funnel.

-

Spiking: Add a precise volume (e.g., 100 µL) of the 1 µg/mL this compound surrogate spiking solution to the sample. Also spike any required matrix spike (MS) and matrix spike duplicate (MSD) samples with the native analyte standard.

-

Add 60 mL of dichloromethane to the funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and drain the organic (bottom) layer into a flask.

-

Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the extracts.

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus or rotary evaporator.

-

Perform a solvent exchange to hexane.

-

Proceed to cleanup or directly to GC-MS/MS analysis.

3.2.2 Soil/Sediment Sample Extraction (Soxhlet Extraction)

-

Homogenize the soil or sediment sample.

-

Weigh approximately 10-20 g of the sample and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

-

Spiking: Add the this compound surrogate spiking solution directly onto the sample/sodium sulfate mixture.

-

Place the spiked sample into a Soxhlet extraction thimble.

-

Extract the sample for 12-24 hours with a suitable solvent mixture, such as acetone/hexane (1:1).

-

Concentrate the resulting extract to approximately 1-5 mL.

-

Proceed to cleanup.

3.2.3 Sample Extract Cleanup (Silica Gel Chromatography)

-

Prepare a silica gel column by packing a chromatography column with activated silica gel slurried in hexane.

-

Load the concentrated extract onto the top of the column.

-

Elute the column with a sequence of solvents of increasing polarity (e.g., hexane followed by a hexane/dichloromethane mixture) to separate the target analytes from interfering compounds.

-

Collect the fraction containing p,p'-DDE and this compound.

-

Concentrate the cleaned extract to a final volume of 1 mL for GC-MS/MS analysis.

GC-MS/MS Instrumental Analysis

Analysis is typically performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

| Parameter | Typical Value / Condition |

| Gas Chromatograph | Agilent 7890 or equivalent |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless, 1 µL injection volume |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Oven Program | Initial 110°C for 2 min, ramp at 15°C/min to 200°C, then ramp at 5°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | Agilent 7000 series Triple Quadrupole MS or equivalent |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for p,p'-DDE and this compound

The selection of precursor and product ions is crucial for selective detection. The following are example transitions.

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |

| p,p'-DDE | 318 | 246 | 176 | 20 |

| This compound (Surrogate) | 326 | 252 | 184 | 20 |

Note: Optimal collision energies and transitions should be determined empirically on the specific instrument used.

Data Analysis and Quality Control

Quantification

The concentration of native p,p'-DDE in the sample is calculated using the isotope dilution method. The ratio of the peak area of the native analyte to the peak area of the deuterated surrogate is used to determine the concentration from the calibration curve. This method automatically corrects for variations in extraction efficiency and instrument response.

Quality Control and Acceptance Criteria

Surrogate recovery is a primary indicator of method performance for an individual sample.

Surrogate Recovery Calculation:

Recovery (%) = (Amount Found / Amount Spiked) x 100

Acceptance Criteria:

The acceptable recovery limits for surrogates can vary by regulatory method and laboratory standard operating procedures. Typical ranges are between 50% and 150%. If surrogate recovery falls outside these limits, the data may need to be flagged as estimated ("J") or, in severe cases, rejected ("R").

Example Recovery Data:

The following table presents example recovery data for the native p,p'-DDE analyte, where this compound was used as an internal standard for quantification, demonstrating the method's accuracy across different concentrations in a fish matrix.

| Spiking Concentration (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD %) |

| 5 | 95 | 11.2 |

| 10 | 97 | 9.8 |

| 25 | 103 | 7.5 |

| 50 | 101 | 6.1 |

| 100 | 99 | 5.3 |

Data adapted from a method validation study in trout tissue.

Visualizations

Logical Workflow for Surrogate Standard Use

The following diagram illustrates the integration of the this compound surrogate standard into the analytical workflow.

Caption: Workflow for using this compound as a surrogate standard.

Quality Control Logic Diagram

This diagram outlines the decision-making process based on surrogate recovery results.

Caption: Decision logic for this compound surrogate recovery.

Conclusion

The use of this compound as a surrogate standard is an indispensable practice for the accurate and reliable quantification of p,p'-DDE in complex environmental matrices. Its chemical similarity to the native analyte ensures it faithfully tracks the performance of the analytical method from extraction to analysis. By implementing robust experimental protocols, including the use of isotope dilution GC-MS/MS, and adhering to strict quality control criteria for surrogate recovery, researchers and scientists can produce high-quality, defensible data essential for environmental monitoring, risk assessment, and regulatory compliance.

References

- 1. Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. response.epa.gov [response.epa.gov]

- 3. Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Isotope Dilution Mass Spectrometry with p,p'-DDE-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of isotope dilution mass spectrometry (IDMS) for the highly accurate quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), utilizing its deuterated stable isotope, p,p'-DDE-d8, as an internal standard. This technique is a cornerstone for precise and reliable measurement in environmental monitoring, human biomonitoring, and toxicology studies.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This "isotope-labeled standard" (in this case, this compound) serves as an internal benchmark. Because the labeled and unlabeled compounds (the "native" analyte) are chemically identical, they behave identically during sample preparation, extraction, and chromatographic separation. Any loss of the native analyte during these steps will be mirrored by a proportional loss of the isotope-labeled standard.

By measuring the ratio of the native analyte to the isotope-labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be calculated with high accuracy and precision, effectively correcting for variations in sample processing and instrument response.

The Role of this compound

This compound is the ideal internal standard for p,p'-DDE analysis. It is a synthetic version of p,p'-DDE where eight hydrogen atoms have been replaced with deuterium atoms. This mass difference of 8 atomic mass units allows the mass spectrometer to distinguish between the native p,p'-DDE and the this compound internal standard, while their chemical properties remain virtually identical. This ensures they co-elute during chromatography and experience the same ionization and fragmentation efficiencies in the mass spectrometer.

Experimental Workflow and Methodologies

The following sections detail a generalized experimental protocol for the analysis of p,p'-DDE in biological and environmental matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with this compound as an internal standard.

Experimental Workflow Diagram

Caption: Generalized workflow for p,p'-DDE analysis using IDMS.

Detailed Experimental Protocols

1. Sample Preparation (Human Serum Example)

This protocol is a composite of established methods for the analysis of organochlorine pesticides in human serum.

-

Sample Collection and Storage: Collect whole blood in anticoagulant-free tubes. Allow the blood to clot and centrifuge to separate the serum. Store serum samples at -20°C or lower until analysis.

-

Spiking with Internal Standard: To a known volume (e.g., 1 mL) of serum, add a precise amount of a this compound standard solution in a suitable solvent (e.g., isooctane) to achieve a target concentration (e.g., 25 ng/mL).[1] Allow the sample to equilibrate for at least 30 minutes.

-

Protein Precipitation and Extraction (Liquid-Liquid Extraction - LLE):

-

Add a protein precipitating agent, such as formic acid or acetonitrile.

-

Perform a liquid-liquid extraction by adding a mixture of organic solvents, for instance, n-hexane and dichloromethane (1:1, v/v).[1]

-

Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction process on the aqueous layer to ensure complete recovery of the analytes.

-

-

Sample Cleanup:

-

The combined organic extracts can be further purified using techniques like dispersive solid-phase extraction (dSPE) with sorbents such as C18 and primary secondary amine (PSA) to remove interfering matrix components like lipids.

-

Alternatively, for cleaner samples, a simple concentration step may be sufficient.

-

-

Concentration: Evaporate the solvent from the cleaned extract under a gentle stream of nitrogen gas. Reconstitute the residue in a small, known volume of a solvent compatible with the GC-MS/MS system (e.g., hexane or isooctane).

2. GC-MS/MS Analysis

The following table outlines typical GC-MS/MS parameters for the analysis of p,p'-DDE and its deuterated internal standard.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890 GC or equivalent |

| Injector | Splitless mode |

| Inlet Temperature | 250 - 280 °C |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |

| Oven Temperature Program | Initial temp: 55-70°C, hold for 1-2 min, ramp to 150-200°C at 25-60°C/min, then ramp to 280-300°C at 5-10°C/min, hold for 2-5 min. |

| Mass Spectrometer | Agilent 7000 series Triple Quadrupole GC/MS or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 - 280 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

3. Data Acquisition and Processing

-

Multiple Reaction Monitoring (MRM): To enhance selectivity and sensitivity, specific precursor-to-product ion transitions are monitored for both p,p'-DDE and this compound. The table below provides commonly used MRM transitions.

-

Peak Integration: The chromatographic peaks corresponding to the selected MRM transitions for both the native analyte and the internal standard are integrated to determine their respective areas.

-

Isotope Ratio Calculation and Quantification: A calibration curve is generated by analyzing a series of standards containing known concentrations of native p,p'-DDE and a constant concentration of this compound. The ratio of the peak area of the native analyte to the peak area of the internal standard is plotted against the concentration of the native analyte. The concentration of p,p'-DDE in the unknown sample is then determined by calculating its peak area ratio and interpolating from the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of p,p'-DDE using IDMS with this compound.

Table 1: GC-MS/MS MRM Parameters for p,p'-DDE and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| p,p'-DDE | 318 | 246 | 15 - 20 | Quantifier |

| 318 | 248 | 15 - 20 | Qualifier | |

| 246 | 176 | 20 - 25 | Quantifier[2][3] | |

| This compound | 326 | 252 | 15 - 20 | - |

| 326 | 184 | 25-30 | -[1] |

Note: Optimal collision energies may vary between instruments and should be determined empirically.

Table 2: Method Performance Data from Various Studies

| Matrix | Extraction Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Trout | Liquid-Liquid Extraction | 73-112 | 0.6-8.3 µg/kg | 2-25 µg/kg | |

| Whole Milk | QuEChERS with EMR—Lipid dSPE | 70-120 (required) | Not specified | Not specified | |

| Human Serum | Not specified | 99 (for similar OCPs) | Not specified | ~0.5 µg/L |

Signaling Pathways and Logical Relationships

The core logical relationship in Isotope Dilution Mass Spectrometry is the direct proportionality between the analyte concentration and the ratio of the native analyte signal to the internal standard signal. This relationship is what enables accurate quantification despite variations in sample preparation and analysis.

Caption: Core principle of quantification in IDMS.

Conclusion

Isotope Dilution Mass Spectrometry using this compound as an internal standard provides a robust and highly accurate method for the quantification of p,p'-DDE in complex matrices. The use of a stable isotope-labeled internal standard effectively compensates for analytical variability, leading to reliable and defensible data. This guide offers a foundational understanding and practical framework for researchers, scientists, and professionals in drug development to implement this powerful analytical technique. Adherence to detailed and validated protocols is crucial for achieving the highest quality results in the analysis of this persistent environmental contaminant.

References

- 1. Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to p,p'-DDE-d8 for Precise Quantification of Persistent Organic Pollutants

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of deuterated p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE-d8) as an internal standard for the accurate quantification of persistent organic pollutants (POPs). Utilizing isotope dilution mass spectrometry (IDMS), this compound offers a robust methodology to account for analytical variability, ensuring high precision and accuracy in complex matrices.

The Principle of Isotope Dilution

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before any sample preparation steps.[1] The labeled standard, in this case, this compound, is chemically identical to the target analyte (native p,p'-DDE) but has a different mass due to the presence of deuterium atoms. By measuring the ratio of the native analyte to the labeled standard in the final extract using mass spectrometry, the initial concentration of the analyte in the sample can be accurately determined, compensating for any losses during extraction, cleanup, and analysis.

Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of POPs using this compound as an internal standard.

References

The Persistent Threat of p,p'-DDE: A Technical Guide to its Biological Significance and the Critical Role of Labeled Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound biological impact of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), the primary and highly persistent metabolite of the insecticide DDT. As a pervasive environmental contaminant, p,p'-DDE continues to pose significant health risks to wildlife and humans. This document delves into its mechanisms of action, toxicological effects, and metabolic pathways. Furthermore, it highlights the indispensable role of labeled p,p'-DDE analogs in the accurate quantification and study of this compound, a critical aspect for research and regulatory monitoring.

Biological Significance of p,p'-DDE

p,p'-DDE is a persistent organic pollutant (POP) that bioaccumulates in fatty tissues, magnifying its concentration up the food chain.[1][2] Its lipophilic nature contributes to its long biological half-life, leading to chronic exposure and a range of adverse health effects.[3]

Mechanisms of Action

The toxicity of p,p'-DDE is multifaceted, primarily attributed to its role as an endocrine disruptor and a neurotoxicant.

1.1.1 Endocrine Disruption: The most well-documented effect of p,p'-DDE is its anti-androgenic activity.[4][5] It acts as a competitive antagonist of the androgen receptor (AR), inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This disruption of androgen signaling can lead to abnormalities in male reproductive development and function. While p,p'-DDE has weak estrogenic activity, some studies suggest it can also interfere with estrogen signaling pathways.

1.1.2 Neurotoxicity: p,p'-DDE exerts neurotoxic effects by interfering with ion channel function in neurons. It has been shown to inhibit the inactivation of voltage-gated sodium channels, leading to a state of hyperexcitability. Additionally, it can reduce potassium transport across neuronal membranes and inhibit crucial ATPases, such as Na+/K+-ATPase and Ca2+-ATPase, which are vital for neuronal repolarization.

Toxicological Effects

The disruption of these fundamental biological processes by p,p'-DDE manifests in a variety of toxicological outcomes.

1.2.1 Reproductive and Developmental Effects: Exposure to p,p'-DDE has been linked to a range of reproductive and developmental problems. In males, this includes decreased anogenital distance, delayed puberty, and impaired semen quality. In females, it has been associated with an increased risk of breast cancer, although the evidence is not consistently conclusive. One of the most famous ecological impacts of p,p'-DDE is eggshell thinning in various bird species, which led to significant population declines. This is believed to be caused by the inhibition of calcium ATPase in the shell gland, reducing calcium carbonate transport.

1.2.2 Hepatic Effects: The liver is a primary target for p,p'-DDE toxicity. Chronic exposure can lead to increased liver weight, hepatic fatty metamorphosis, and focal necrosis. p,p'-DDE is also considered a probable human carcinogen, with studies in animals showing an increased incidence of liver tumors.

1.2.3 Immunological Effects: p,p'-DDE has been shown to have immunosuppressive effects. Studies in rats have demonstrated that exposure can suppress both humoral and cell-mediated immunological responses.

Metabolic Pathways

p,p'-DDE is the major metabolic product of the insecticide p,p'-DDT. The metabolism of p,p'-DDT to p,p'-DDE primarily occurs through a process of dehydrochlorination. Further metabolism of p,p'-DDE is very slow, contributing to its persistence in the body. The primary route of excretion for DDT metabolites is through the urine, with 2,2-bis(p-chlorophenyl)acetic acid (DDA) being the major urinary metabolite.

Quantitative Data on p,p'-DDE Effects

The following tables summarize key quantitative data related to the toxicological effects of p,p'-DDE from various studies.

Table 1: Reproductive and Developmental Effects of p,p'-DDE

| Species | Exposure Route | Dose | Effect | Reference |

| Rat (in utero) | Oral | 100 mg/kg/day | Decreased anogenital distance in male offspring | |

| Mouse (adult female) | Dietary | 49 mg/kg/day for 78 weeks | 40% mortality rate | |

| Rat (adult male) | Dietary (200 ppm) | ~20 mg/kg/day for 6 weeks | Suppressed humoral and cell-mediated immunity | |

| Human | In vitro | 50-100 µM | Decreased ATP levels and motility of sperm |

Table 2: Hepatic and Carcinogenic Effects of p,p'-DDE

| Species | Exposure Route | Dose | Effect | Reference |

| Rat | Chronic oral | ~31 mg/kg/day | Increased incidence of hepatic fatty metamorphosis | |

| Hamster | Chronic oral | ~48 mg/kg/day | Hepatic focal necrosis | |

| Mouse and Hamster | Chronic dietary | Not specified | Increased incidence of liver tumors | |

| Female Rat | Chronic dietary | Not specified | Increased incidence of thyroid tumors |

Role of Labeled p,p'-DDE Analogs

The accurate quantification of p,p'-DDE in complex biological and environmental matrices is essential for assessing exposure and understanding its health effects. Labeled analogs of p,p'-DDE, particularly those incorporating stable isotopes like Carbon-13 (¹³C), are invaluable tools in analytical chemistry for this purpose.

Application as Internal Standards

Isotope-labeled p,p'-DDE, such as 4,4′-DDE (ring-¹³C₁₂), serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS) methods, most commonly gas chromatography-mass spectrometry (GC-MS). An internal standard is a known amount of a compound added to a sample prior to analysis.

The key advantages of using a labeled internal standard are:

-

Correction for Sample Loss: It compensates for the loss of the target analyte during sample preparation, extraction, and cleanup, as the labeled and unlabeled compounds behave almost identically.

-

Correction for Instrumental Variability: It corrects for variations in instrument response, such as fluctuations in injection volume and detector sensitivity.

-

Improved Accuracy and Precision: By normalizing the response of the native analyte to that of the internal standard, the accuracy and precision of the quantification are significantly improved.

Experimental Protocols

Androgen Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure to assess the ability of p,p'-DDE to competitively inhibit the binding of a radiolabeled androgen to the androgen receptor.

-

Preparation of Cytosol: Prepare a cytosolic fraction containing androgen receptors from a target tissue (e.g., rat prostate).

-

Incubation: Incubate the cytosol with a constant concentration of a radiolabeled androgen (e.g., ³H-R1881) and varying concentrations of unlabeled p,p'-DDE or a known androgen (e.g., DHT) as a positive control.

-

Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method like dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Quantification of p,p'-DDE in Biological Samples using GC-MS with a Labeled Internal Standard

This protocol provides a general workflow for the analysis of p,p'-DDE in a biological matrix (e.g., serum, adipose tissue).

-

Sample Preparation: Homogenize the tissue sample.

-

Spiking with Internal Standard: Add a known amount of ¹³C-labeled p,p'-DDE to the homogenate.

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipids and organochlorine pesticides from the sample matrix.

-

Cleanup: Use techniques like gel permeation chromatography (GPC) or silica gel chromatography to remove interfering co-extracted substances (e.g., lipids).

-

Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.

-

GC-MS Analysis: Inject the extract into a gas chromatograph coupled to a mass spectrometer. The GC separates the components of the mixture, and the MS detects and quantifies the native p,p'-DDE and the labeled internal standard based on their specific mass-to-charge ratios.

-

Quantification: Calculate the concentration of p,p'-DDE in the original sample by comparing the peak area of the native analyte to the peak area of the known amount of the internal standard.

Visualizations

The following diagrams illustrate key pathways and workflows related to p,p'-DDE.

Caption: p,p'-DDE's anti-androgenic mechanism of action.

Caption: Simplified metabolic pathway of p,p'-DDT.

Caption: Experimental workflow for p,p'-DDE analysis.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Background Information for p,p’-DDE - Interaction Profile for: Persistent Chemicals Found in Fish (Chlorinated Dibenzo-p-Dioxins, Hexachlorobenzene, p,p’-DDE, Methylmercury, and Polychlorinated Biphenyls) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Long-Term Storage of p,p'-DDE-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8) and recommendations for its long-term storage. As a deuterated internal standard, the integrity of this compound is paramount for accurate and reliable analytical results in various research and development applications.

Introduction to this compound

p,p'-DDE is the primary and most stable metabolite of the persistent organochlorine pesticide p,p'-DDT. Due to its persistence and bioaccumulative properties, it is a frequent target analyte in environmental and biological monitoring. This compound, the deuterated analog of p,p'-DDE, serves as an ideal internal standard for quantification in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the native compound, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for precise differentiation and quantification.

Stability of this compound

p,p'-DDE is known to be a highly stable and recalcitrant compound.[1] The deuterated form, this compound, is expected to exhibit similar or even slightly enhanced stability due to the kinetic isotope effect, where the heavier deuterium atoms can lead to slower reaction rates.

Factors Affecting Stability

Several factors can influence the long-term stability of this compound in solution:

-

Temperature: Elevated temperatures can accelerate degradation processes.

-

Light: Photodegradation can occur upon exposure to UV radiation.[2]

-

Solvent: The choice of solvent can impact the stability of the compound. While generally stable in most organic solvents, reactive solvents should be avoided.

-

Oxygen: The presence of oxygen can contribute to oxidative degradation, although p,p'-DDE is not highly susceptible to oxidation.

Quantitative Stability Data

Table 1: Estimated Long-Term Stability of this compound as a Neat Compound

| Storage Condition | Recommended Temperature | Expected Shelf Life |

| Solid (Neat) | -20°C | ≥ 36 months |

| Solid (Neat) | 4°C | Up to 24 months |

Data extrapolated from information on non-deuterated p,p'-DDE.[3]

Table 2: Estimated Long-Term Stability of this compound in Organic Solvents

| Solvent | Storage Temperature | Expected Shelf Life (in sealed ampoules, protected from light) |

| Toluene | -20°C | ≥ 30 months |

| Isooctane | -20°C | ≥ 24 months |

| Acetone | -20°C | ≥ 24 months |

| Hexane | -20°C | ≥ 24 months |

| Acetonitrile | -20°C | ≥ 24 months |

Data extrapolated from certificates of analysis and general knowledge of organochlorine pesticide stability.[4][5] It is crucial to note that once an ampoule is opened, the stability may decrease. It is recommended to use the solution promptly or transfer it to smaller, tightly sealed vials to minimize headspace and solvent evaporation.

Long-Term Storage Recommendations

To ensure the integrity of this compound for use as an internal standard, the following long-term storage conditions are recommended:

-

Temperature: Store at or below -20°C. This is the most critical factor in preserving the compound's stability.

-

Light: Protect from all sources of light, especially UV light. Use amber glass vials or store in a dark location.

-

Container: Store in high-quality, inert glass containers with PTFE-lined screw caps to prevent solvent evaporation and contamination. For solutions, sealed glass ampoules are ideal for long-term storage.

-

Atmosphere: For maximum stability, especially for neat materials that will be stored for extended periods, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Solvent Choice: Use high-purity, pesticide-grade or equivalent solvents. Non-polar solvents like toluene, isooctane, and hexane are generally excellent choices. While acetone and acetonitrile are also suitable, their higher polarity might make them slightly more reactive over very long periods.

Experimental Protocol: Long-Term Stability Assessment of this compound

This protocol outlines a general procedure for conducting a long-term stability study of a this compound stock solution.

Objective

To determine the stability of a this compound stock solution in a selected organic solvent under defined storage conditions over a specified period.

Materials

-

This compound certified reference material (neat solid)

-

High-purity organic solvent (e.g., toluene, isooctane)

-

Class A volumetric flasks and pipettes

-

Amber glass ampoules or vials with PTFE-lined screw caps

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

A stable, non-deuterated internal standard for analysis (e.g., PCB 209)

Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound neat material.

-

Dissolve the material in the chosen solvent in a Class A volumetric flask to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into multiple amber glass ampoules or vials.

-

If using vials, ensure they are filled to minimize headspace and tightly sealed.

-

Prepare a sufficient number of aliquots for all planned time points and replicates.

-

Store the aliquots under the desired conditions (e.g., -20°C in the dark).

-

-

Time Point Zero (T0) Analysis:

-

Immediately after preparation, analyze three freshly prepared aliquots.

-

Prepare a calibration curve using freshly prepared standards.

-

Add a fixed amount of the non-deuterated internal standard (e.g., PCB 209) to each sample just before analysis.

-

Analyze the samples by GC-MS and determine the initial concentration of this compound. This will serve as the baseline.

-

-

Subsequent Time Point Analysis:

-

At predetermined intervals (e.g., 3, 6, 12, 18, 24, 36 months), retrieve three aliquots from storage.

-

Allow the aliquots to equilibrate to room temperature.

-

Add the non-deuterated internal standard and analyze by GC-MS using a freshly prepared calibration curve.

-

-

Data Analysis:

-

Calculate the mean concentration and standard deviation for each time point.

-

Compare the mean concentration at each time point to the T0 concentration.

-

The stability is often expressed as the percentage of the initial concentration remaining. A common acceptance criterion for stability is a concentration that remains within ±10% of the initial value.

-

Degradation Pathways

The primary degradation pathway for p,p'-DDT in the environment is dehydrochlorination to form p,p'-DDE. p,p'-DDE itself is very resistant to further degradation. Potential, albeit slow, degradation pathways include:

-

Photodegradation: Exposure to UV light can lead to the breakdown of the molecule, potentially through dechlorination and ring cleavage.

-

Reductive Dechlorination: Under anaerobic conditions, microbial action can lead to the removal of chlorine atoms.

The deuteration in this compound is on the aromatic rings and is not expected to alter these fundamental degradation pathways.

Visualizations

Logical Relationship for this compound Stability

The following diagram illustrates the key factors influencing the stability of this compound and the resulting outcomes.

Caption: Key factors influencing the stability of this compound.

Recommended Storage Workflow

This diagram outlines the recommended workflow for the preparation and long-term storage of this compound solutions.

References

- 1. DDE remediation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photooxidation of DDT and DDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DDE, p,p- – CRM LABSTANDARD [crmlabstandard.com]

- 4. Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DDE, p,p- solution – CRM LABSTANDARD [crmlabstandard.com]

A Technical Guide to p,p'-DDE-d8: Commercial Availability and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8) and its critical role as an internal standard in analytical methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of p,p'-DDE.

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is a persistent metabolite of the insecticide dichlorodiphenyltrichloroethane (DDT). Due to its long half-life and lipophilic nature, p,p'-DDE bioaccumulates in the food chain, posing potential health risks to humans and wildlife. Accurate and precise quantification of p,p'-DDE in various matrices is therefore crucial for toxicological studies, environmental monitoring, and human health risk assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in these analyses, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.

Commercial Suppliers and Availability of this compound

A variety of chemical suppliers offer this compound in different formats, including neat standards and solutions at various concentrations. The selection of a suitable standard will depend on the specific requirements of the analytical method and the laboratory's standard operating procedures. The following table summarizes the offerings from several prominent commercial suppliers.

| Supplier | Catalog Number | Product Description | Chemical Purity | Isotopic Purity | Form |

| AccuStandard | D-12041100AC-1ML | 4,4'-DDE D8 100 µg/mL in Acetone | Not specified | Not specified | Solution |

| Cambridge Isotope Laboratories, Inc. | DLM-2134 | This compound | ≥98% | 98 atom % D | Neat Solid |

| LGC Standards | DRE-XA12041100AC | 4,4'-DDE D8 100 µg/mL in Acetone | Not specified | Not specified | Solution |

| Toronto Research Chemicals (TRC) | D434197 | This compound | Not specified | Not specified | Not specified |

| Chiron | 2929.14-100-IO | 4,4'-DDD-d8 (p,p'-DDD-d8: 2,2-Bis(4-chlorophenyl)-1,1- dichloroethane) | Not specified | Not specified | Solution |

| MedchemExpress | HY-113833S | This compound | 99.53% | Not specified | Solid |

| Cayman Chemical | 9002927 | This compound | ≥98% | Not specified | Solid |

Experimental Protocols: Quantification of p,p'-DDE using this compound Internal Standard by GC-MS

The following provides a detailed methodology for the analysis of p,p'-DDE in a biological matrix (e.g., serum) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. This protocol is a composite of best practices and should be adapted and validated for specific laboratory conditions and matrices.

Reagents and Materials

-

Solvents: Hexane, Dichloromethane (DCM), Acetone (all pesticide residue grade or equivalent)

-

Standards:

-

p,p'-DDE analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in a suitable solvent)

-

-

Solid Phase Extraction (SPE) Cartridges: Florisil® or silica-based cartridges for cleanup

-

Sodium Sulfate (anhydrous): For drying extracts

-

Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps

-

Equipment: Vortex mixer, centrifuge, nitrogen evaporator, GC-MS system

Sample Preparation and Extraction

-

Sample Spiking: To a known volume or weight of the sample (e.g., 1 mL of serum), add a precise volume of the this compound internal standard solution to achieve a final concentration within the calibrated range of the instrument.

-

Protein Precipitation (for serum/plasma): Add an appropriate volume of a protein precipitating agent (e.g., acetonitrile or formic acid) to the sample. Vortex vigorously and centrifuge to pellet the precipitated proteins.

-

Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean glass tube. Add an extraction solvent (e.g., a mixture of hexane and dichloromethane). Vortex for several minutes to ensure thorough mixing.

-

Phase Separation: Centrifuge to separate the organic and aqueous layers.

-

Collection of Organic Layer: Carefully transfer the upper organic layer containing the analytes to a new tube.

-

Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the extract to near dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small, known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

Solid Phase Extraction (SPE) Cleanup (Optional but Recommended)

For complex matrices, an additional cleanup step using SPE can improve data quality by removing interfering compounds.

-

Conditioning: Condition the SPE cartridge with the appropriate solvents as recommended by the manufacturer (e.g., wash with dichloromethane followed by hexane).

-

Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to elute interfering lipids.

-

Elution: Elute the target analytes (p,p'-DDE and this compound) with a solvent of moderate polarity (e.g., a mixture of hexane and dichloromethane).

-

Concentration and Reconstitution: Evaporate the eluate and reconstitute as described in the extraction section.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Inlet: Splitless mode, 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 min

-

Ramp 1: 20 °C/min to 200 °C

-

Ramp 2: 5 °C/min to 280 °C, hold for 5 min

-

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

p,p'-DDE: m/z 318 (quantification), 246, 316 (confirmation)

-

This compound: m/z 326 (quantification), 252, 324 (confirmation)

-

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of p,p'-DDE and a constant concentration of the this compound internal standard.

-

Calibration Curve: Analyze the calibration standards using the established GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of p,p'-DDE to the peak area of this compound against the concentration of p,p'-DDE.

-

Quantification: Analyze the prepared samples. Calculate the concentration of p,p'-DDE in the samples using the response ratio and the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: Use of this compound as an internal standard for accurate quantification.

Caption: General experimental workflow for p,p'-DDE analysis.

Conclusion

The availability of high-purity this compound from various commercial suppliers is essential for the accurate and reliable quantification of p,p'-DDE in diverse and complex matrices. The use of this deuterated internal standard in conjunction with sensitive analytical techniques like GC-MS allows researchers to overcome challenges associated with matrix effects and sample preparation variability. The detailed experimental protocol provided in this guide serves as a robust starting point for developing and validating analytical methods for p,p'-DDE, ultimately contributing to a better understanding of its environmental fate and toxicological impact. Researchers are encouraged to obtain lot-specific information from the supplier's Certificate of Analysis to ensure the highest quality data.

Methodological & Application

Application Note: High-Sensitivity Analysis of p,p'-DDE using a Deuterated Internal Standard by GC-MS/MS

Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring, food safety, and toxicology.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a primary and persistent metabolite of the insecticide DDT. The protocol employs Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and utilizes the stable isotope-labeled internal standard, p,p'-DDE-d8, to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. The methodology outlined is suitable for trace-level detection of p,p'-DDE in complex matrices such as soil, sediment, and biological tissues.

Introduction

p,p'-DDE is a persistent organochlorine pesticide and a significant environmental contaminant due to its widespread historical use, bioaccumulation in the food chain, and potential endocrine-disrupting effects. Accurate and reliable quantification at low levels is crucial for assessing environmental contamination and human exposure. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis via mass spectrometry.[1] This compound mimics the chemical behavior of the native analyte during extraction, cleanup, and chromatographic analysis, thereby compensating for matrix effects and procedural losses, leading to superior data quality. This protocol provides a comprehensive workflow from sample preparation to data analysis.

Experimental Protocol

Reagents and Materials

-

Solvents: HPLC or pesticide residue grade acetonitrile, dichloromethane, and hexane.

-

Standards: Certified reference standards of p,p'-DDE and this compound.

-

Reagents: Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).

-

Cleanup Sorbents: Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents.

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Standard Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of p,p'-DDE and this compound in hexane.

-

Intermediate Standard (10 µg/mL): Create a working solution of p,p'-DDE by diluting the stock solution in hexane.

-

Internal Standard (IS) Spiking Solution (1 µg/mL): Prepare the this compound working solution by diluting its stock solution.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate standard. Each calibration standard, ranging from approximately 0.5 to 200 ng/mL, should be fortified with the IS solution to a final concentration of 50 ng/mL.

Sample Preparation (QuEChERS-based Method)

The following protocol is a general guideline for a solid matrix like soil or sediment.

-

Sample Homogenization: Ensure the sample is homogenous. For solid samples, air-dry and sieve to remove large debris.

-

Weighing & Hydration: Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 5 mL of ultrapure water to the sample and vortex for 30 seconds.

-

Internal Standard Spiking: Fortify the sample with a known volume (e.g., 50 µL) of the 1 µg/mL this compound internal standard solution.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Shake vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[2]

-

Immediately shake for 1 minute to prevent the formation of salt clumps.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive SPE (dSPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a dSPE cleanup tube containing PSA and C18 sorbents.[3]

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Concentration and Reconstitution:

-

Transfer the supernatant to a clean tube.

-

Evaporate the extract to dryness under a gentle stream of nitrogen.[4]

-

Reconstitute the residue in 1 mL of hexane, vortex to mix, and transfer to an autosampler vial for GC-MS/MS analysis.

-

GC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer, which provides excellent selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[5]

| Table 1: GC-MS/MS Instrument Parameters | |

| Parameter | Value |

| GC System | Agilent 8890 GC or equivalent |

| MS System | Agilent 7010B Triple Quadrupole MS or equivalent |

| Column | DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar |

| Injection Volume | 1 µL |

| Inlet Mode | Splitless |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |

| Oven Program | 80 °C (hold 1 min), ramp at 20 °C/min to 310 °C (hold 5 min) |

| Transfer Line Temp. | 290 °C |

| Ion Source Temp. | 300 °C |

| Quadrupole Temp. | 150 °C |

| Collision Gas | Nitrogen |

| Table 2: MRM Transitions for p,p'-DDE and this compound | ||||

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |